Cas no 1557288-09-1 (SnAP 3Me-M Reagent)

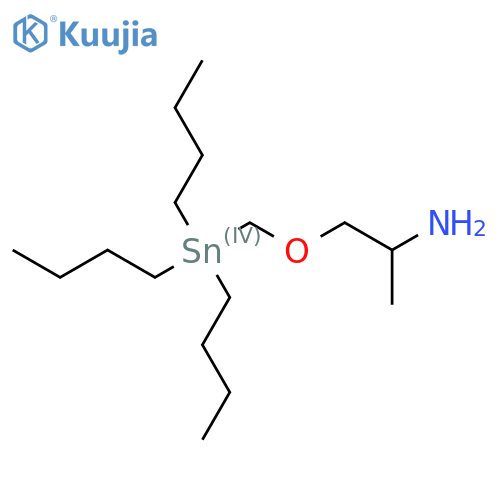

SnAP 3Me-M Reagent structure

商品名:SnAP 3Me-M Reagent

CAS番号:1557288-09-1

MF:C16H37NOSn

メガワット:378.181084394455

CID:4787005

SnAP 3Me-M Reagent 化学的及び物理的性質

名前と識別子

-

- SnAP 3Me-M Reagent

- 1-((Tributylstannyl)methoxy)propan-2-amine (SnAP 3Me-M)

-

- インチ: 1S/C4H10NO.3C4H9.Sn/c1-4(5)3-6-2;3*1-3-4-2;/h4H,2-3,5H2,1H3;3*1,3-4H2,2H3;

- InChIKey: HWVHQCDLUIMLHX-UHFFFAOYSA-N

- ほほえんだ: [Sn](COCC(C)N)(CCCC)(CCCC)CCCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 13

- 複雑さ: 177

- トポロジー分子極性表面積: 35.2

SnAP 3Me-M Reagent 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6745941-1000mg |

[(2-aminopropoxy)methyl]tributylstannane |

1557288-09-1 | 95.0% | 1g |

$499.0 | 2022-02-28 | |

| Enamine | EN300-6745941-10000mg |

[(2-aminopropoxy)methyl]tributylstannane |

1557288-09-1 | 95.0% | 10g |

$2146.0 | 2022-02-28 | |

| 1PlusChem | 1P00ASXI-50mg |

SnAP 3Me-M Reagent |

1557288-09-1 | 95% | 50mg |

$222.00 | 2023-12-21 | |

| 1PlusChem | 1P00ASXI-5g |

SnAP 3Me-M Reagent |

1557288-09-1 | 95% | 5g |

$285.00 | 2024-06-20 | |

| 1PlusChem | 1P00ASXI-250mg |

SnAP 3Me-M Reagent |

1557288-09-1 | 95% | 250mg |

$90.00 | 2024-06-20 | |

| Enamine | EN300-6745941-0.1g |

[(2-aminopropoxy)methyl]tributylstannane |

1557288-09-1 | 95.0% | 0.1g |

$19.0 | 2025-03-13 | |

| Enamine | EN300-6745941-250mg |

[(2-aminopropoxy)methyl]tributylstannane |

1557288-09-1 | 95.0% | 250mg |

$200.0 | 2022-02-28 | |

| Enamine | EN300-6745941-5.0g |

[(2-aminopropoxy)methyl]tributylstannane |

1557288-09-1 | 95.0% | 5.0g |

$187.0 | 2025-03-13 | |

| Enamine | EN300-6745941-100mg |

[(2-aminopropoxy)methyl]tributylstannane |

1557288-09-1 | 95.0% | 100mg |

$140.0 | 2022-02-28 | |

| 1PlusChem | 1P00ASXI-2.5g |

SnAP 3Me-M Reagent |

1557288-09-1 | 95% | 2.5g |

$184.00 | 2024-06-20 |

SnAP 3Me-M Reagent 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1557288-09-1 (SnAP 3Me-M Reagent) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬